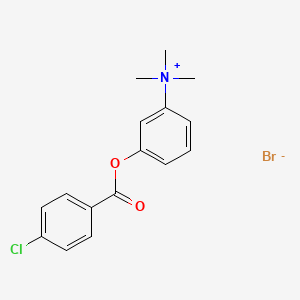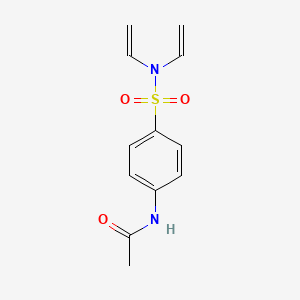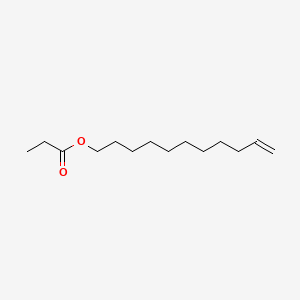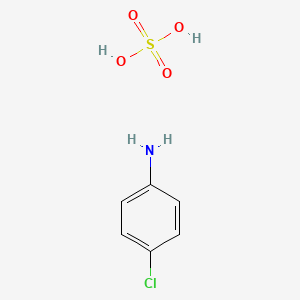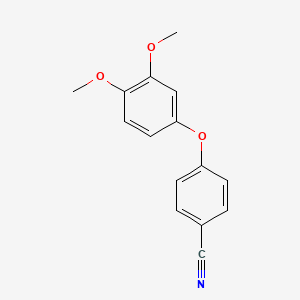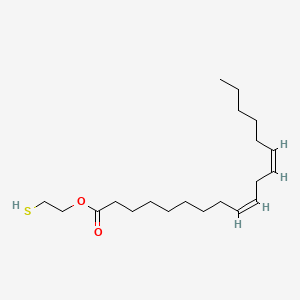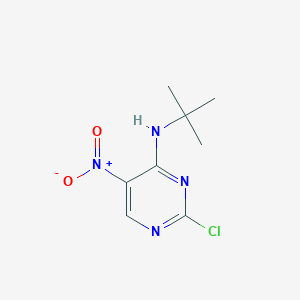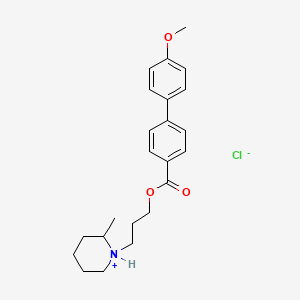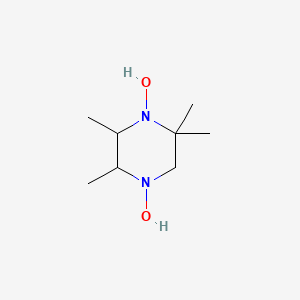
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and four methyl groups at the 2, 2, 5, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the hydroxylation of 2,2,5,6-tetramethylpiperazine using oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by hydroxylation and methylation reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diamines .
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with similar structural features but different functional groups.
2,2,5,5-Tetramethylpyrrolidine: A related compound with a different ring structure and substitution pattern.
Uniqueness: 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine is unique due to the specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C8H18N2O2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1,4-dihydroxy-2,2,5,6-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2O2/c1-6-7(2)10(12)8(3,4)5-9(6)11/h6-7,11-12H,5H2,1-4H3 |
Clave InChI |
QTMMAVVCBFHHKX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(C(CN1O)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)
